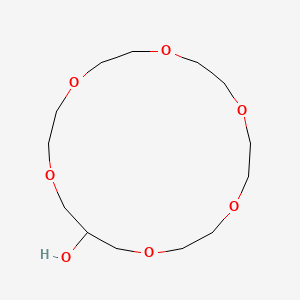
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol can be synthesized by reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . This reaction typically occurs under reflux conditions, ensuring the complete formation of the crown ether.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol undergoes various chemical reactions, including:
Complexation: Forms stable complexes with cations such as potassium, sodium, and calcium.
Substitution: Can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts and solvents like water or dimethylformamide.
Substitution: Requires strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed:
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol exerts its effects primarily involves the formation of stable complexes with cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the ring. This complexation facilitates various chemical reactions and enhances the solubility of the cation in non-polar solvents .
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane (18-Crown-6): Similar in structure but lacks the hydroxyl group present in 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol.
1,4,7,10,13,16-Hexathiacyclooctadecane: Contains sulfur atoms instead of oxygen, leading to different complexation properties.
Uniqueness: this compound is unique due to its hydroxyl group, which can participate in additional hydrogen bonding and enhance its solubility in certain solvents. This makes it particularly useful in applications where both complexation and solubility are critical .
Properties
CAS No. |
77887-91-3 |
|---|---|
Molecular Formula |
C13H26O7 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclononadecan-18-ol |
InChI |
InChI=1S/C13H26O7/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13/h13-14H,1-12H2 |
InChI Key |
KWDYSDBSDSEBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCC(COCCOCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



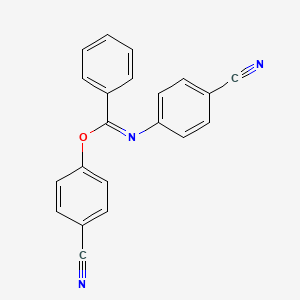
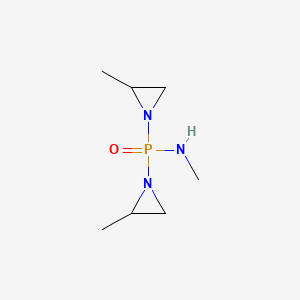
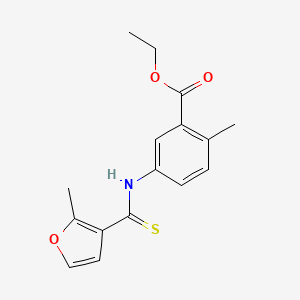

![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)

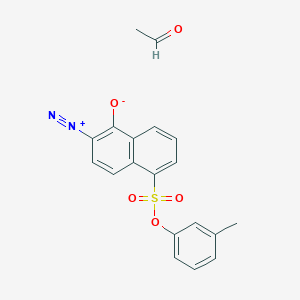
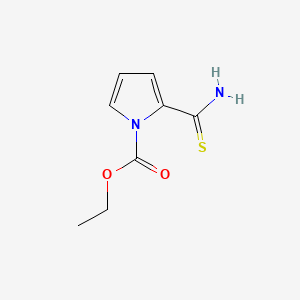
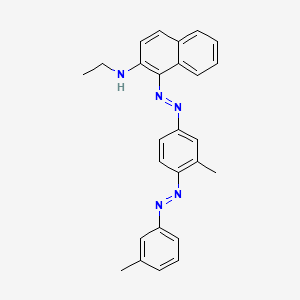
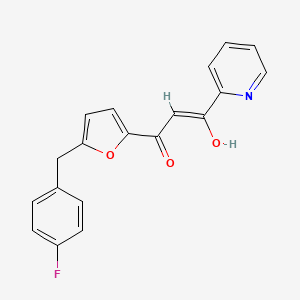
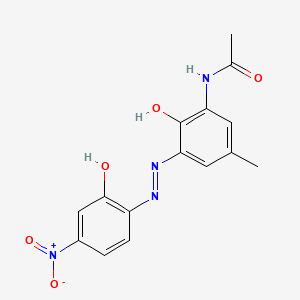
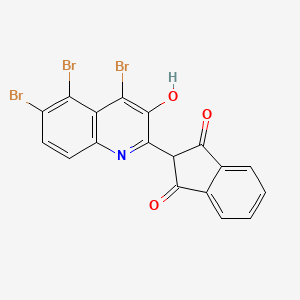
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)
